N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-16-23-21(25(30)26-18-6-4-3-5-7-18)14-22(17-8-10-20(33-2)11-9-17)27-24(23)29(28-16)19-12-13-34(31,32)15-19/h8-11,14,18-19H,3-7,12-13,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZXWJULXLYOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4CCCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The compound was synthesized through a multi-step process involving the reaction of various precursors to form the pyrazolo[3,4-b]pyridine core. The synthesis typically begins with the formation of the 1H-pyrazole structure, followed by the introduction of the cyclohexyl and methoxyphenyl groups. The final carboxamide functionality is added to enhance biological activity and solubility.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that compounds similar to this compound induced apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. This suggests a potential application in cancer therapy .
GIRK Channel Activation
Another notable biological activity of this compound is its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. Research indicates that it enhances GIRK channel activity, which may have implications for treating neurological disorders and cardiac arrhythmias. The compound demonstrated nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of related pyrazolo[3,4-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL. For example, derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like Gentamicin .
Research Findings Overview
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of the broader class of pyrazolo[3,4-b]pyridines, which have been recognized for their diverse biological activities. This specific compound has shown promise in several therapeutic areas:
- Antimicrobial Activity : Pyrazolo[3,4-b]pyridine derivatives have been studied for their efficacy against Mycobacterium tuberculosis. Research indicates that modifications to the structure can enhance activity against this pathogen, suggesting that N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide could serve as a lead compound for developing new antitubercular agents .
- Cancer Treatment : The compound has potential as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. In studies, derivatives of pyrazolo[3,4-b]pyridine exhibited selective inhibition of TRKA with promising IC50 values, indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-b]pyridine derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Cyclohexyl Group | Enhances lipophilicity and cellular uptake |
| Tetrahydrothiophen Moiety | Contributes to biological activity through unique interactions |
| 4-Methoxyphenyl Substitution | Potentially increases selectivity for target receptors |
Synthesis and Modification
The synthesis of this compound involves various synthetic routes that allow for structural modifications. Recent studies have highlighted methods such as:
- Trifluoroacetic Acid Catalysis : This method has been used to create a library of substituted pyrazolo[3,4-b]pyridines through condensation reactions, providing a pathway for further modifications that can enhance biological activity against specific targets like M. tuberculosis and cancer cells .
Case Studies and Research Findings
Several case studies have illustrated the effectiveness of pyrazolo[3,4-b]pyridine derivatives:
- Antitubercular Activity : A study demonstrated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold led to significant improvements in activity against M. tuberculosis H37Rv strain, with some compounds showing IC50 values in the low micromolar range .
- Inhibition of TRK Activity : Another case study focused on the synthesis and evaluation of various derivatives against TRKA. One derivative exhibited an IC50 value of 56 nM, indicating strong potential for further development as an anticancer therapeutic agent .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with two analogs: one from the pyrazolo[3,4-b]pyridine family () and a tetrahydroimidazo[1,2-a]pyridine derivative ().
Key Observations
Core Flexibility vs. Rigidity :
- The pyrazolo[3,4-b]pyridine core in the target compound and the analog offers rigidity, favoring stable interactions with biological targets. In contrast, the tetrahydroimidazo[1,2-a]pyridine in has a partially saturated ring, introducing conformational flexibility .
Substituent Effects: Sulfone vs. Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the nitro (electron-withdrawing) and cyano groups in , altering electronic environments and reactivity .
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (~520–530 g/mol) compared to the analog (374.4 g/mol) may reduce bioavailability but improve target specificity due to increased surface area for interactions .
Research Implications
- Synthetic Challenges : The sulfone and cyclohexyl groups in the target compound likely require multi-step synthesis, contrasting with simpler alkyl/aryl substitutions in .
- Crystallographic Analysis : Tools like SHELX () are critical for resolving the 3D structure of such complex molecules, enabling comparative studies of substituent effects on conformation .
Q & A
Q. What are the foundational synthetic routes for synthesizing this compound, and what methodological considerations are critical?
The compound’s synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Biginelli reaction for constructing pyrimidine intermediates, followed by cyclization with reagents like 3-amino-5-methylisoxazole to form the pyrazolo[3,4-b]pyridine core .
- Alternative strategies may employ coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups like the 4-methoxyphenyl moiety, with THF/water solvent systems for hydrolysis and cyclization .
- Key considerations : Solvent polarity, catalyst selection (e.g., Pd-based for cross-coupling), and temperature control to minimize side reactions.
Q. How is the compound’s structural integrity validated post-synthesis?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths/angles (e.g., pyrazolo-pyridine core distortion ≈ 0.003 Å mean deviation) .
- Spectroscopy :
- NMR : Distinct signals for the cyclohexyl group (δ 1.2–1.8 ppm) and tetrahydrothiophene-dioxide (δ 3.5–4.0 ppm).
- HRMS : Exact mass matching (<2 ppm error) confirms molecular formula .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and reduce trial-and-error experimentation?
Integrate quantum chemical calculations (e.g., density functional theory) to model transition states and predict regioselectivity. For example:
- Reaction path searches identify low-energy intermediates, reducing synthetic steps .
- Machine learning : Trained on existing reaction datasets to recommend optimal conditions (e.g., solvent, catalyst) for introducing sulfone groups .
- Case study : ICReDD’s workflow reduced reaction development time by 40% via computational-experimental feedback loops .
Q. How should researchers address contradictions in synthetic yields reported across studies?
Contradictions often arise from:
- Varied catalytic systems : Pd vs. Cu catalysts in cross-coupling steps (yields range: 55–85%) .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, solvent ratio). For example:
- A 2^3 factorial design identified temperature (p < 0.05) as the dominant factor in cyclization efficiency .
Q. What advanced techniques characterize the compound’s interactions with biological targets?
- Molecular docking : Simulate binding to kinases using the pyrazolo-pyridine scaffold’s electrostatic potential maps .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for receptors like serotonin transporters (ΔH ≈ -10 kcal/mol) .
- Metabolic stability assays : LC-MS/MS to track hepatic clearance rates in microsomal models (t1/2 > 60 mins suggests oral bioavailability) .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent pharmacological activities despite structural similarities?
- Functional group effects : The tetrahydrothiophene-dioxide group enhances solubility (logP reduction by 0.5 units) but may sterically hinder target binding compared to analogs .
- Case comparison :
- Analog A (chlorophenyl substituent): IC50 = 12 nM (kinase X).
- Current compound (4-methoxyphenyl): IC50 = 85 nM due to methoxy’s electron-donating effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
